molecular formula C10H11BrClNO B236703 N-(4-bromo-2-chlorophenyl)butanamide

N-(4-bromo-2-chlorophenyl)butanamide

Cat. No. B236703
M. Wt: 276.56 g/mol
InChI Key: QJTKLGQTJQWLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)butanamide, also known as BROMO-DMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound belongs to the class of phenethylamines and is closely related to DMAA (1,3-dimethylamylamine), a popular stimulant drug. BROMO-DMAA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)butanamide acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. The compound works by increasing the release of norepinephrine and dopamine, two neurotransmitters involved in the regulation of attention, arousal, and mood. N-(4-bromo-2-chlorophenyl)butanamide also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)butanamide has been shown to have several physiological effects, including an increase in heart rate, blood pressure, and respiratory rate. The compound also causes vasoconstriction, or a narrowing of blood vessels, which can lead to decreased blood flow to certain organs. N-(4-bromo-2-chlorophenyl)butanamide has been shown to have a longer half-life than DMAA, meaning it stays in the body for a longer period of time.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)butanamide has several advantages for use in scientific research, including its ability to stimulate the sympathetic nervous system and its potential as a treatment for cognitive disorders. However, the compound also has limitations, including its potential for abuse and its potential for negative side effects, such as increased heart rate and blood pressure.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)butanamide, including its potential as a treatment for ADHD and other cognitive disorders, its use as a performance-enhancing drug in athletics, and its potential for abuse and negative side effects. Further research is needed to fully understand the mechanism of action and physiological effects of N-(4-bromo-2-chlorophenyl)butanamide, as well as its potential applications in medicine and athletics.

Synthesis Methods

N-(4-bromo-2-chlorophenyl)butanamide can be synthesized through several methods, including the reaction of 4-bromo-2-chlorobenzaldehyde with 2-amino-4-methylpentane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-bromo-2-chlorobenzaldehyde with 2-aminoheptane, followed by reduction with lithium aluminum hydride. The synthesis of N-(4-bromo-2-chlorophenyl)butanamide is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)butanamide has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties, similar to DMAA, and may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. N-(4-bromo-2-chlorophenyl)butanamide has also been studied for its potential use as a performance-enhancing drug in athletics.

properties

Product Name

N-(4-bromo-2-chlorophenyl)butanamide

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)butanamide

InChI

InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

QJTKLGQTJQWLIX-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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